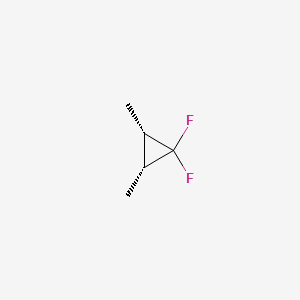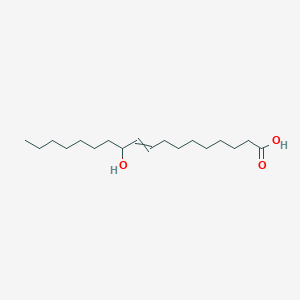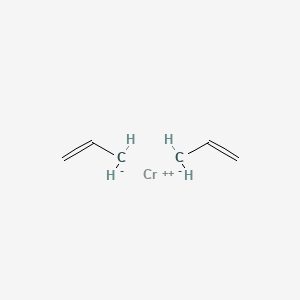
2-Azatriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azatriphenylene is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of triphenylene, where one of the carbon atoms in the aromatic ring system is replaced by a nitrogen atom. This modification imparts unique electronic and structural properties to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azatriphenylene can be achieved through several methods. One common approach involves the cyclization of polyaryl-substituted pyridinium salts via photocyclization. This method proceeds by photoirradiation in the presence of an oxidant, leading to the formation of the azatriphenylene core . Another method involves the electrochemical intramolecular cyclization of aromatic compounds, where atom-economical C-H pyridination without a transition-metal catalyst or an oxidant is a key step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Electrochemical methods are particularly favored for their efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azatriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cationic derivatives, which exhibit unique electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to introduce functional groups.
Major Products Formed:
Oxidation: Cationic azatriphenylene derivatives.
Reduction: Reduced forms of azatriphenylene with altered electronic properties.
Substitution: Functionalized azatriphenylene derivatives with various substituents.
Applications De Recherche Scientifique
2-Azatriphenylene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azatriphenylene involves its interaction with various molecular targets and pathways. The nitrogen atom in the aromatic ring system can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the electronic properties of the molecule allow it to act as an electron donor or acceptor in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
2-Azatriphenylene can be compared with other nitrogen-containing polycyclic aromatic hydrocarbons, such as:
Hexaazatriphenylene: Known for its excellent π-π stacking ability and use in n-type semiconductors.
Triazatriphenylene: Used as a chemosensor for nitro compounds due to its photoluminescent properties.
Uniqueness: this compound stands out due to its unique combination of electronic properties and structural features, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
217-60-7 |
|---|---|
Formule moléculaire |
C17H11N |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
phenanthro[9,10-c]pyridine |
InChI |
InChI=1S/C17H11N/c1-2-7-14-12(5-1)13-6-3-4-8-15(13)17-11-18-10-9-16(14)17/h1-11H |
Clé InChI |
CYCGKTMTMXGLSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=NC=C3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
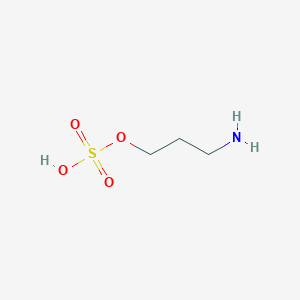


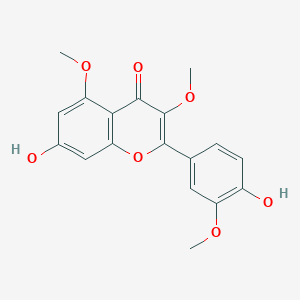
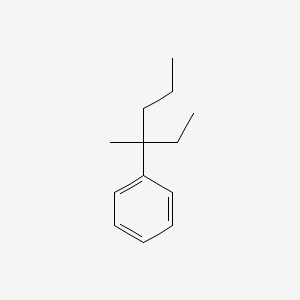
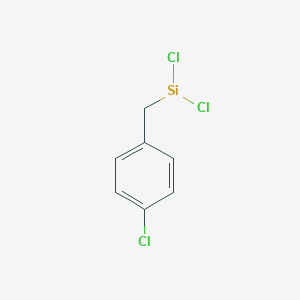
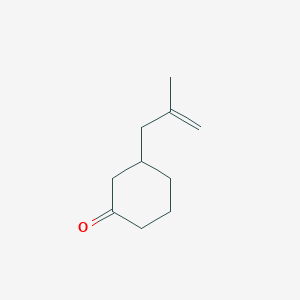

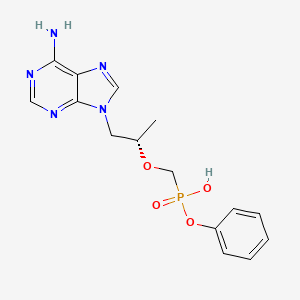
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
